Cas no 941271-13-2 (tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)

Tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate is a specialized pyridine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butyl carbamate group and an iodine substituent, offering versatility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse functional groups. The phenyl and pyridine moieties enhance its utility in constructing complex heterocyclic frameworks. This compound is valued for its stability under standard conditions and its role in facilitating selective modifications, making it a valuable reagent for medicinal chemistry and material science applications. Proper handling under inert conditions is recommended to preserve its reactivity.
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate structure
941271-13-2 structure
商品名:tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
CAS番号:941271-13-2
MF:C16H17N2O2I
メガワット:396.22238
MDL:MFCD11053564
CID:1000646
PubChem ID:50999073

tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
    • 3-N-Boc-amino-4-iodo-6-phenylpyridine
    • tert-butyl N-(4-iodo-6-phenylpyridin-3-yl)carbamate
    • (4-iodo-6-phenylpyridin-3-yl)carbamic acid ter-butyl ester
    • SCHEMBL5779819
    • tert-butyl4-iodo-6-phenylpyridin-3-ylcarbamate
    • FT-0741379
    • SRMHVFZNJSVRCQ-UHFFFAOYSA-N
    • DTXSID00679396
    • AM20061631
    • tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate
    • A24334
    • 941271-13-2
    • AKOS015999839
    • (4-iodo-6-phenylpyridin-3-yl)carbamic acid tert-butyl ester
    • MDL: MFCD11053564
    • インチ: InChI=1S/C16H17IN2O2/c1-16(2,3)21-15(20)19-14-10-18-13(9-12(14)17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20)
    • InChIKey: SRMHVFZNJSVRCQ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(OC(NC1=CN=C(C2=CC=CC=C2)C=C1I)=O)C

計算された属性

  • せいみつぶんしりょう: 396.03300
  • どういたいしつりょう: 396.03348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 51.2Ų

じっけんとくせい

  • PSA: 51.22000
  • LogP: 4.77320

tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM174538-1g
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2 97%
1g
$632 2021-08-05
Chemenu
CM174538-1g
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2 97%
1g
$586 2022-06-09
Matrix Scientific
092552-1g
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate, 95+%
941271-13-2 95+%
1g
$1428.00 2023-09-08
Ambeed
A112546-1g
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2 97%
1g
$533.0 2024-08-02
TRC
T070240-50mg
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2
50mg
$ 445.00 2022-06-03
TRC
T070240-100mg
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2
100mg
$ 740.00 2022-06-03
Alichem
A029185533-1g
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2 97%
1g
$533.12 2023-08-31
Matrix Scientific
092552-250mg
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate, 95+%
941271-13-2 95+%
250mg
$643.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-266788-10mg
3-N-Boc-amino-4-iodo-6-phenylpyridine,
941271-13-2
10mg
¥1196.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1799725-10mg
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
941271-13-2 97%
10mg
¥2083.00 2024-04-24

tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate 関連文献

tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamateに関する追加情報

Introduction to Tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate (CAS No. 941271-13-2)

Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate (CAS No. 941271-13-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a pyridine core substituted with an iodo group and a phenyl ring, coupled with a carbamate functional group, makes it particularly interesting for medicinal chemists and biologists exploring novel therapeutic agents.

The significance of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate lies in its versatility as a building block for more complex molecules. The presence of the iodo group at the 4-position of the pyridine ring provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many pharmacologically active compounds. Additionally, the carbamate moiety offers opportunities for further derivatization, allowing chemists to tailor the properties of the resulting molecules for specific biological activities.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine-based compounds have emerged as promising candidates due to their ability to modulate PPIs effectively. The structural features of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate, including its rigid pyridine core and the electron-withdrawing nature of the iodo group, make it an ideal scaffold for designing PPI modulators. For instance, studies have demonstrated that pyridine derivatives can interfere with the binding interfaces of target proteins, thereby disrupting their function and potentially leading to therapeutic benefits.

Moreover, the pharmaceutical industry has shown increasing interest in developing next-generation kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The pyridine scaffold is well-known for its utility in kinase inhibition due to its ability to mimic ATP binding pockets. The iodo group in tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate can be further modified to enhance binding affinity and selectivity towards specific kinases. This has led to several innovative drug candidates being developed based on similar structural motifs.

The synthetic route to tert-butyl 4-iodo-6-phenylpyridin-3-ylicarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Typically, the synthesis begins with the preparation of a halogenated pyridine derivative followed by functionalization at the desired positions using palladium-catalyzed cross-coupling reactions. The introduction of the carbamate group is achieved through nucleophilic substitution or condensation reactions with appropriate carbamate precursors. The use of protecting groups is often necessary to prevent unwanted side reactions and ensure regioselectivity.

In terms of applications, tert-butyl 4-iodo-6-phenylpyridin-3-ylicarbamate has found utility in both academic research and industrial drug development pipelines. Academic laboratories utilize this compound as a starting material for exploring novel chemical entities with potential therapeutic applications. Industrial settings employ it in large-scale synthesis for preclinical studies and clinical trials of new drugs. The compound's stability under various reaction conditions makes it suitable for both small-scale laboratory experiments and large-scale manufacturing processes.

The safety profile of tert-butyl 4-iodo-6-phenylpyridin-3-ylicarbamate is another critical aspect that merits attention. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound to prevent skin contact. Additionally, good laboratory practices (GLP) should be adhered to ensure safe storage and disposal.

The future prospects of tert-butyl 4-hydroxy-N-(4-hydroxyphenyl)benzamide are promising, given its potential applications in drug discovery and development. Ongoing research efforts are focused on expanding its utility by exploring new synthetic methodologies and investigating its biological activity against various disease targets. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel therapeutics based on this versatile scaffold.

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Amadis Chemical Company Limited
(CAS:941271-13-2)tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
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